molecular formula C17H14N6O2S B2605596 N-(benzo[d]thiazol-2-yl)-5-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazole-4-carboxamide CAS No. 1172701-32-4

N-(benzo[d]thiazol-2-yl)-5-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazole-4-carboxamide

Cat. No. B2605596
CAS RN: 1172701-32-4
M. Wt: 366.4
InChI Key: GAMVEFJZVLGUQU-UHFFFAOYSA-N
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Description

“N-(benzo[d]thiazol-2-yl)-5-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazole-4-carboxamide” is a compound that belongs to the benzothiazole class . Benzothiazole derivatives have been found to exhibit potent anti-tubercular activity . They have been synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .


Synthesis Analysis

The synthesis of benzothiazole derivatives involves various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions . For instance, a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino] benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino] benzamides derivatives were synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .


Molecular Structure Analysis

The molecular structure of benzothiazole derivatives has been analyzed based on IR, 1H, 13C NMR, and mass spectral data . The steric and electrostatic potential fields were calculated at each lattice intersection of a regularly spaced grid of 1.0Å .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of benzothiazole derivatives include diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions . The reaction was monitored by thin layer chromatography (TLC) .


Physical And Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives have been analyzed using various techniques such as IR, 1H, 13C NMR, and mass spectral data . Chemical shifts are given in relative ppm and were referenced to tetramethylsilane (TMS) (δ = 0.00 ppm) as an internal standard .

Scientific Research Applications

Synthesis and Structural Characterization

Research in this area focuses on designing and synthesizing novel analogs of related compounds, emphasizing the development of new synthetic methodologies and characterizing the structural properties of these compounds. For example, studies have reported the synthesis of novel Schiff bases of pyrazol-5-one derivatives derived from 2-aminobenzothiazole, highlighting their promising antibacterial activity and non-cytotoxic concentrations against mammalian cell lines (Palkar et al., 2017).

Biological and Pharmacological Activities

This area explores the biological and pharmacological activities of synthesized compounds, including their antimicrobial, antifungal, anticancer, and anti-inflammatory properties. For instance:

  • Compounds displaying significant antibacterial and antifungal activities, suggesting potential applications in combating bacterial and fungal infections (Senthilkumar et al., 2021).
  • Novel pyrazolopyrimidines derivatives were evaluated for their anticancer and anti-5-lipoxygenase agents, showcasing their structure-activity relationship and potential therapeutic applications (Rahmouni et al., 2016).

Mechanism of Action

Benzothiazole derivatives have shown promising anti-tubercular activity. The inhibitory concentrations of the newly synthesized molecules were compared with the standard reference drugs . The mechanism of action of these compounds could be related to their interaction with the target DprE1 .

Future Directions

Benzothiazole derivatives have shown promising anti-tubercular activity, suggesting their potential as potent inhibitors with enhanced anti-tubercular activity . Future research could focus on further exploring the structure-activity relationships of these compounds, along with the molecular docking studies of selected compounds against potential targets .

properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-5-methyl-1-(4-methyl-6-oxo-1H-pyrimidin-2-yl)pyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N6O2S/c1-9-7-14(24)21-16(19-9)23-10(2)11(8-18-23)15(25)22-17-20-12-5-3-4-6-13(12)26-17/h3-8H,1-2H3,(H,19,21,24)(H,20,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAMVEFJZVLGUQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC(=N1)N2C(=C(C=N2)C(=O)NC3=NC4=CC=CC=C4S3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(benzo[d]thiazol-2-yl)-5-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazole-4-carboxamide

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